molecular formula C12H24N2O4S B3197035 tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate CAS No. 1002359-95-6

tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate

Cat. No.: B3197035
CAS No.: 1002359-95-6
M. Wt: 292.40 g/mol
InChI Key: AOVBETVUJPUVSZ-JTQLQIEISA-N
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Description

tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperidine ring, and a methanesulfonyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary based on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanesulfonyl group can lead to the formation of sulfonic acids, while reduction can yield amines .

Scientific Research Applications

tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl amino group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and tert-butyl carbamates. Examples are:

  • tert-Butyl (3R)-3-{[(methylsulfonyl)amino]methyl}piperidine-1-carboxylate
  • tert-Butyl (3R)-3-{[(ethylsulfonyl)amino]methyl}piperidine-1-carboxylate

Uniqueness

The presence of the methanesulfonyl amino group, in particular, allows for unique interactions with biological targets, setting it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl (3R)-3-(methanesulfonamidomethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-7-5-6-10(9-14)8-13-19(4,16)17/h10,13H,5-9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVBETVUJPUVSZ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669724
Record name tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002359-95-6
Record name tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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